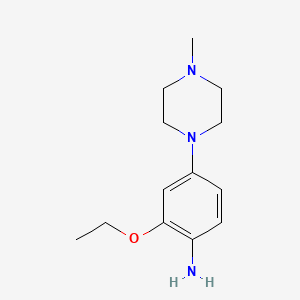

2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline

Description

Structural Characterization of 2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline

Molecular Architecture and Bonding Patterns

The fundamental molecular architecture of this compound is characterized by a benzene ring system bearing two distinct substituents that significantly influence its overall three-dimensional structure and electronic properties. The compound exhibits a molecular weight of 235.33 grams per mole, with the ethoxy group contributing to increased molecular flexibility while the methylpiperazine moiety introduces conformational constraints due to its cyclic nature. The structural makeup includes thirteen carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, and one oxygen atom, arranged in a configuration that allows for multiple rotational degrees of freedom around the carbon-nitrogen bonds connecting the piperazine ring to the aromatic system.

The bonding patterns within this molecule reveal a complex interplay between aromatic and aliphatic regions. The aniline component maintains its characteristic aromatic structure with delocalized pi-electron systems, while the ethoxy substituent introduces electron-donating characteristics through its oxygen atom. The piperazine ring adopts its characteristic chair conformation, as observed in related compounds, with the nitrogen atoms positioned to allow optimal orbital overlap for bonding to both the aromatic ring and the methyl substituent. This structural arrangement creates distinct electron density distributions that influence the compound's reactivity patterns and potential for intermolecular interactions.

The compound's Simplified Molecular Input Line Entry System representation as CCOC1=C(C=CC(=C1)N2CCN(CC2)C)N provides insight into the connectivity patterns, revealing the direct attachment of the piperazine nitrogen to the para position of the aniline ring. The International Chemical Identifier key HDSSNQFHRRRXFG-UHFFFAOYSA-N serves as a unique molecular identifier that distinguishes this specific structural arrangement from other related piperazine-aniline derivatives. These molecular descriptors highlight the systematic approach required to understand the compound's three-dimensional architecture and its implications for chemical behavior.

Crystallographic Analysis of Piperazine-Aniline Conformation

Crystallographic investigations of piperazine-aniline systems have provided substantial insight into the preferred conformations and intermolecular arrangements of compounds containing these structural motifs. Studies of related piperazine-substituted anilines have demonstrated that the piperazine ring consistently adopts a chair conformation, with specific torsion angles that optimize steric interactions while maintaining favorable electronic configurations. In analogous compounds, the dihedral angles between the aromatic plane and the piperazine ring plane typically range from 11 to 44 degrees, depending on the specific substituents present and the influence of crystal packing forces.

The chair conformation of the piperazine moiety in related structures exhibits characteristic torsion angles, with measurements such as N(2)-C(18)-C(10)-N(1) and N(2)-C(16)-C(21)-N(1) showing values of approximately -58.6 degrees and 58.7 degrees respectively. These crystallographic parameters indicate that the piperazine ring maintains its preferred geometry even when incorporated into more complex molecular frameworks. The systematic analysis of these conformational preferences provides a foundation for understanding how this compound likely behaves in the solid state.

Intermolecular hydrogen bonding patterns observed in crystallographic studies of related compounds reveal the importance of specific functional groups in determining crystal packing arrangements. The presence of amino groups in aniline derivatives commonly leads to N-H···N hydrogen bonding networks that link molecules into extended chains or sheets. Additionally, the oxygen atoms in ethoxy substituents can participate in C-H···O interactions that further stabilize the crystal structure. These intermolecular interactions play crucial roles in determining the overall stability and physical properties of the crystalline material.

Electronic Structure Calculations (Density Functional Theory Studies)

Density Functional Theory calculations have become essential tools for understanding the electronic structure and chemical behavior of piperazine-aniline derivatives. Computational studies performed at the B3LYP/6-311G(d,p) level of theory on related compounds have revealed important information about frontier molecular orbitals, energy gaps, and reactivity patterns. These calculations typically show excellent agreement with experimental crystallographic data, with bond length deviations ranging from 0.001 to 0.021 Angstroms and bond angle deviations between 0.1 and 1.6 degrees.

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations for related piperazine-aniline compounds demonstrate that these molecules exhibit distinct electronic characteristics. The Highest Occupied Molecular Orbital is typically localized on the arylpiperazine moiety, while the Lowest Unoccupied Molecular Orbital concentrates on the aromatic aniline portion. This orbital distribution has important implications for the compound's chemical reactivity and potential for electronic transitions.

| Molecular Property | Typical Range for Piperazine-Aniline Derivatives |

|---|---|

| HOMO-LUMO Energy Gap | 2.7 - 4.6 eV |

| Chemical Hardness | 1.4 - 2.3 eV |

| Electronic Chemical Potential | -4.0 to -3.3 eV |

| Global Electrophilicity Power | 2.6 - 6.0 |

Chemical hardness calculations, expressed as the difference between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies divided by two, provide insights into molecular stability and reactivity. Compounds with lower chemical hardness values tend to be more reactive and less stable, while those with higher values exhibit greater stability but reduced reactivity. The electronic chemical potential, representing the escaping tendency of electrons from the molecular system, varies among different substitution patterns and influences the compound's ability to participate in electron transfer processes.

Molecular electrostatic potential mapping reveals the distribution of electron density across the molecular surface, identifying regions of nucleophilic and electrophilic character. In piperazine-aniline derivatives, the maximum positive regions are typically localized over amino groups, while negative regions concentrate around electronegative atoms such as oxygen and nitrogen in the piperazine ring. These electrostatic potential maps provide valuable guidance for understanding intermolecular recognition processes and potential binding interactions.

Tautomeric Possibilities in Aprotic versus Protic Solvents

The tautomeric behavior of aniline derivatives in different solvent environments represents a fundamental aspect of their chemical behavior, with significant implications for their stability, reactivity, and biological activity. Studies of protonated aniline systems have demonstrated that the site of protonation can vary dramatically depending on the solvent environment, with protic solvents favoring amino-protonated tautomers while aprotic conditions may stabilize alternative forms. This solvent-dependent tautomerism has been extensively investigated using differential mobility spectrometry and mass spectrometry techniques.

In protic solvent systems such as methanol and water mixtures, aniline derivatives predominantly exist in their amino-protonated forms due to the stabilizing influence of hydrogen bonding interactions with solvent molecules. The protic nature of these solvents provides multiple opportunities for hydrogen bond formation, which stabilizes the protonated amino group through solvation. Conversely, aprotic solvents such as acetonitrile show different tautomeric preferences, with increased populations of alternative protonation sites including para-carbon-protonated forms.

The ethoxy substituent in this compound introduces additional complexity to the tautomeric equilibrium through its electron-donating properties and potential for hydrogen bond acceptance. The oxygen atom in the ethoxy group can serve as a hydrogen bond acceptor, potentially stabilizing certain tautomeric forms through intramolecular or intermolecular interactions. This capability for hydrogen bond formation may influence the compound's behavior in different solvent environments and affect its overall stability profile.

Time-dependent changes in tautomeric populations have been observed in solutions containing hydrogen bond donor and acceptor species, indicating that tautomeric equilibria can shift over time in response to environmental conditions. Fresh solutions typically exhibit strong predominance of enol-imine tautomeric forms, but extended exposure to protic conditions can lead to increased populations of keto-amine variants. These time-dependent changes highlight the dynamic nature of tautomeric systems and the importance of considering kinetic as well as thermodynamic factors in understanding molecular behavior.

The methylpiperazine moiety adds another layer of complexity to the tautomeric behavior through its basic nitrogen atoms, which can participate in protonation equilibria and influence the electron density distribution throughout the molecule. The piperazine nitrogen atoms can act as proton acceptors, potentially creating additional tautomeric possibilities that depend on the pH and ionic strength of the solution environment. Understanding these complex tautomeric relationships requires careful consideration of all potential protonation sites and their relative stabilities under different experimental conditions.

Properties

IUPAC Name |

2-ethoxy-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-3-17-13-10-11(4-5-12(13)14)16-8-6-15(2)7-9-16/h4-5,10H,3,6-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSSNQFHRRRXFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124330-34-2 | |

| Record name | 2-ethoxy-4-(4-methylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Aromatic Substitution on 2-Ethoxynitrobenzene Derivatives

One common approach starts with 1-fluoro-2-ethoxy-4-nitrobenzene (analogous to the methoxy variant) as the aromatic precursor. The nitro group serves as a handle for later reduction to aniline, and the fluoro substituent is displaced by the nucleophilic 4-methylpiperazine.

- Reaction: 1-fluoro-2-ethoxy-4-nitrobenzene is reacted with 4-methylpiperazine in the presence of potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

- Conditions: Heating at 80°C for 15 hours promotes nucleophilic aromatic substitution.

- Work-up: After reaction completion, cooling and addition of water precipitates the product, which is filtered and washed.

- Yield: High yields (approx. 90% or more) are achievable for this substitution step.

- Characterization: The intermediate 2-ethoxy-4-(4-methylpiperazin-1-yl)nitrobenzene is then subjected to reduction.

Reduction of Nitro Group to Aniline

The nitro group is reduced to the corresponding aniline using catalytic hydrogenation or chemical reduction methods.

- Catalytic Hydrogenation: Using hydrogen gas with 10% palladium on carbon (Pd/C) catalyst in ethanol or ethanol/tetrahydrofuran (THF) solvent mixture at room temperature.

- Chemical Reduction: Alternative methods include iron powder in acetic acid at elevated temperatures (~80°C).

- Yield: Reduction typically proceeds with high efficiency and purity.

- Outcome: This step yields 2-ethoxy-4-(4-methylpiperazin-1-yl)aniline, the target compound.

Alternative Acid-Catalyzed Amination in Alcohol Solvents

Another reported method uses acid catalysis to promote amination reactions between aromatic chlorides and 4-methylpiperazine.

- Reagents: Aromatic chlorides such as 2,5-dichloro-4-(3-nitrophenoxy)pyrimidine derivatives reacted with this compound.

- Catalyst: Trifluoroacetic acid (TFA) is used as a catalyst.

- Solvent: Iso-butanol or 1-butanol.

- Conditions: Heating at 100°C for 2 to 18 hours under reflux.

- Work-up: Neutralization with saturated sodium bicarbonate solution, extraction with ethyl acetate, drying over anhydrous sodium sulfate, filtration, and concentration.

- Purification: Flash chromatography using dichloromethane-methanol mixtures with triethylamine or other additives.

- Yields: Moderate to good yields ranging from 65% to 81% depending on reaction time and conditions.

Data Table Summarizing Key Preparation Conditions and Yields

| Step | Starting Material / Reagent | Catalyst / Additive | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 1-fluoro-2-ethoxy-4-nitrobenzene + 4-methylpiperazine | K2CO3 | DMF | 80°C | 15 h | ~90 | Precipitation upon water addition |

| Nitro reduction (hydrogenation) | Nitro intermediate | 10% Pd/C | EtOH or EtOH/THF | RT | Several h | High | Catalytic hydrogenation |

| Nitro reduction (chemical) | Nitro intermediate | Fe powder | AcOH | 80°C | Several h | High | Alternative chemical reduction |

| Acid-catalyzed amination | Aromatic chloride + this compound | TFA | Iso-butanol/1-butanol | 100°C | 2-18 h | 65-81 | Flash chromatography purification |

Research Findings and Considerations

- The nucleophilic aromatic substitution on fluoro-substituted aromatic nitro compounds is highly efficient and provides a straightforward route to the piperazinyl-substituted intermediates.

- Reduction of the nitro group to aniline is reliably achieved by catalytic hydrogenation, which is preferred for cleaner reaction profiles and fewer side products.

- Acid-catalyzed amination in alcoholic solvents offers an alternative for coupling reactions involving pyrimidine derivatives, although yields vary with reaction time and temperature.

- Purification by flash chromatography using dichloromethane-methanol mixtures with additives such as triethylamine is effective to isolate pure compounds.

- Reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The aniline nitrogen can be oxidized to form a nitroso or nitro compound.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as iron and hydrogen gas are often used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Nitroso derivatives and nitro compounds.

Reduction Products: Amines.

Substitution Products: Derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

Anticancer Activity

2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, derivatives of this compound have demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin in hepatocellular carcinoma cell lines (HepG-2).

| Compound ID | IC50 (µg/mL) |

|---|---|

| Compound A | 1.61 ± 1.92 |

| Compound B | 1.98 ± 1.22 |

Inhibition of Kinase Activity

The compound has been noted for its role as an inhibitor of specific kinases involved in cancer progression, particularly the anaplastic lymphoma kinase (ALK). Modifications in the ethoxy group have been shown to affect potency against ALK-dependent tumors, indicating a structure-activity relationship that can be exploited for drug design .

Case Study: ALK Inhibitors

In a study focusing on small-molecule ALK inhibitors, compounds structurally related to this compound showed varying degrees of potency against ALK-driven tumors. For example, one derivative exhibited an IC50 value of 220 nM against a specific ALK variant, highlighting the potential for further development as a targeted therapy .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that substituents on the aniline ring significantly influence the anticancer activity of related compounds. Variations in electron-donating or withdrawing groups were shown to enhance or diminish biological activity, providing insights into optimizing drug candidates .

Potential Industrial Applications

Beyond its biological applications, this compound is also explored for its utility in synthesizing more complex organic molecules. Its unique structure allows it to serve as a building block in the development of novel materials with specific electronic or optical properties .

Mechanism of Action

The mechanism by which 2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline exerts its effects depends on its molecular targets and pathways. For example, if used as a ligand, it may bind to specific receptors, triggering a cascade of intracellular signaling events. The exact mechanism would vary based on the biological context and the specific receptors involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS: 122833-04-9)

- Molecular Weight : 221.30 g/mol .

- Key Differences :

- Replaces the ethoxy group with a methoxy substituent.

- Lower molecular weight and altered electronic properties due to reduced steric bulk and electron-donating capacity.

- Biological Relevance: Used in NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors, demonstrating the importance of the 2-position’s electronic profile for enzyme binding .

2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline (CAS: 1280594-97-9)

Comparative Data Table

Research Findings and Implications

Substituent Effects on Bioactivity :

- The 2-ethoxy group in the target compound enhances steric bulk and electron-donating capacity compared to methoxy, improving binding to hydrophobic enzyme pockets (e.g., LRRK2 kinase) .

- Piperazine modifications (e.g., propyl vs. methyl) alter solubility and selectivity. For example, propylpiperazine derivatives show higher logP values, favoring CNS penetration .

Synthetic Accessibility :

Toxicity Considerations :

- Ethoxy-containing compounds exhibit moderate acute toxicity (e.g., H302), while propylpiperazine analogs may have higher systemic toxicity due to increased lipophilicity .

Biological Activity

2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline, also known as a derivative of aniline, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that may contribute to its interaction with various biological targets. Below, we delve into its biological activity, including its mechanisms of action, efficacy against different cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes an ethoxy group and a piperazine moiety, which are believed to play critical roles in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperazine ring enhances the compound's binding affinity to various targets, potentially influencing pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Inhibition of Kinases: The compound has shown potential as an inhibitor of certain kinases involved in cancer progression. For instance, it may inhibit ALK (anaplastic lymphoma kinase), which is significant in several malignancies.

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

Efficacy Against Cancer Cell Lines

A series of experiments have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.6 | Induction of apoptosis |

| A549 (Lung Cancer) | 8.3 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 7.1 | Cell cycle arrest |

| U937 (Leukemia) | 6.5 | Caspase activation |

These results indicate that this compound possesses significant cytotoxic activity across multiple cancer types, with mechanisms involving apoptosis and cell cycle regulation.

Case Studies and Research Findings

-

Study on ALK Inhibition:

A study published in Nature explored the role of compounds similar to this compound as ALK inhibitors. The findings indicated that modifications to the aniline structure could enhance potency against ALK-driven tumors, suggesting a promising avenue for drug development targeting specific cancers . -

Antimicrobial Properties:

Research conducted on the antimicrobial efficacy revealed that derivatives of this compound showed activity against a range of bacterial strains, indicating potential use in treating infections . -

Cytotoxicity in Leukemia Models:

A detailed investigation into the cytotoxic effects against leukemia cell lines demonstrated that the compound not only inhibited growth but also induced apoptosis through caspase activation pathways .

Q & A

Q. What are the common synthetic routes for 2-Ethoxy-4-(4-methylpiperazin-1-yl)aniline, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic aromatic substitution and subsequent reduction. A key precursor, 4-chloro-2-ethoxy-nitrobenzene, reacts with N-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the piperazine moiety. The nitro group is then reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like sodium dithionite. Yield optimization requires careful control of solvent polarity, temperature, and stoichiometry. For example, excess N-methylpiperazine (1.5–2.0 equivalents) improves substitution efficiency, while prolonged reaction times (>12 hours) may lead to byproducts .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- ESI-MS : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 319 for this compound) .

- ¹H/¹³C NMR : Identifies substituent environments (e.g., ethoxy protons at δ 1.3–1.5 ppm and aromatic protons at δ 6.5–7.0 ppm) .

- HPLC : Assesses purity (>95% typically required for biological assays) .

- Elemental Analysis : Validates empirical formula (C₁₃H₂₁N₃O) .

Q. How does the ethoxy group influence the compound’s reactivity in further derivatization?

Answer: The ethoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position of the aniline ring. It also stabilizes intermediates during reactions like diazotization or coupling with carbonyl groups. However, under strongly acidic conditions (e.g., HCl/EtOH), demethylation of the ethoxy group may occur, necessitating pH control .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved for this compound?

Answer: Discrepancies in bond lengths or angles (e.g., piperazine ring puckering) are resolved using advanced refinement tools like SHELXL . Key steps include:

- Applying anisotropic displacement parameters for non-hydrogen atoms.

- Validating hydrogen positions via difference Fourier maps.

- Cross-verifying with DFT-optimized geometries (e.g., using Gaussian09 with B3LYP/6-31G* basis sets).

Software suites like WinGX integrate SHELX workflows for error analysis and reporting .

Q. What strategies optimize the compound’s activity in kinase inhibition assays (e.g., ALK inhibitors)?

Answer:

- Substituent Engineering : Replacing the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) enhances hydrophobic interactions with kinase pockets .

- Salt Formation : Converting the free base to hydrochloride salts improves solubility in aqueous buffers (e.g., PBS at pH 7.4) .

- In Silico Docking : Tools like AutoDock Vina predict binding poses with ALK’s ATP-binding domain, guiding structural modifications .

Q. How do conflicting biochemical assay results (e.g., IC₅₀ variability) arise, and how are they addressed?

Answer: Variability stems from:

- Assay Conditions : Differences in ATP concentration (10 µM vs. 100 µM) or incubation time (1 hr vs. 4 hrs).

- Cell Line Heterogeneity : ALK expression levels in Ba/F3 vs. NCI-H2228 cells .

Mitigation involves: - Standardizing protocols (e.g., CEREP’s KinaseProfiler™).

- Using internal controls (e.g., staurosporine for kinase inhibition) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.